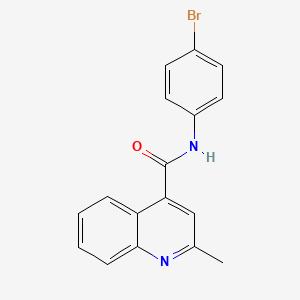
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide, also known as DMMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA is a member of the acetamide family and has a molecular weight of 271.38 g/mol.
Mecanismo De Acción
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide's mechanism of action is not fully understood. However, studies have suggested that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has shown promising results in various scientific research fields, making it a potential candidate for drug development. However, this compound's mechanism of action is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide research. One potential direction is to investigate its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other anti-cancer drugs for the treatment of cancer. Further studies are also needed to elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical trials.
Conclusion:
This compound is a synthetic compound that has shown potential therapeutic applications in various scientific research fields. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for drug development. However, further studies are needed to elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical trials.
Métodos De Síntesis
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide can be synthesized through a multistep process starting from 3,4-dimethylbenzaldehyde and morpholine. The first step involves the condensation of 3,4-dimethylbenzaldehyde with morpholine in the presence of acetic anhydride to form 3,4-dimethyl-N-(morpholin-4-yl)benzamide. The second step involves the reaction of 3,4-dimethyl-N-(morpholin-4-yl)benzamide with acetic anhydride to yield this compound. The purity of this compound can be enhanced through recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide has shown potential therapeutic applications in various scientific research fields. It has been investigated for its anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-3-4-13(9-12(11)2)15-14(17)10-16-5-7-18-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFZANGNYWGGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201189 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638264.png)
![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)
![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)

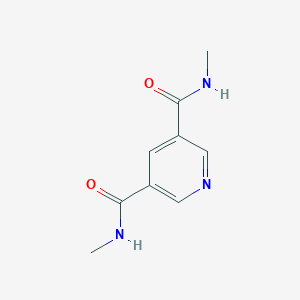
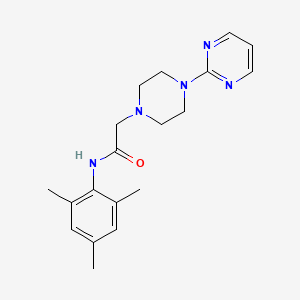
![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)
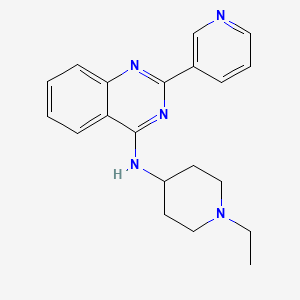
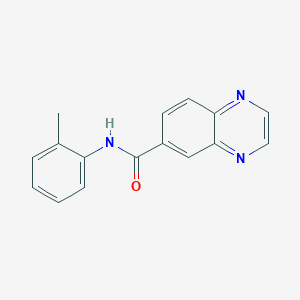

![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)
